molecular formula C21H18FN5OS B2752029 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 893926-07-3

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No. B2752029
CAS RN: 893926-07-3
M. Wt: 407.47
InChI Key: QGOYISUNJOWOCY-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The compound was synthesized as part of a new set of small molecules . Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.

Scientific Research Applications

Imaging Applications

The compound DPA-714, closely related to the chemical structure , has been identified as a selective ligand for the translocator protein (18 kDa), which is significant for imaging neuroinflammatory processes using positron emission tomography (PET). The synthesis of this compound and its derivatives, such as [18F]DPA-714, enables high-resolution in vivo imaging, aiding in the study of neurodegenerative disorders and microglia activation. This research underscores the compound's utility in developing radiotracers for PET imaging, which can significantly impact the diagnosis and understanding of various neurological conditions (Dollé et al., 2008); (Damont et al., 2015).

Neuroinflammation Studies

Further studies on novel pyrazolo[1,5-a]pyrimidines, including compounds similar to the one , have demonstrated their potential as ligands for the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker for neuroinflammatory processes. The development and evaluation of these compounds, including their radiolabeling with fluorine-18, enable detailed in vivo and in vitro studies of neuroinflammation through PET imaging. Such research highlights the role of these compounds in advancing our understanding of neuroinflammation and its implications for neurodegenerative diseases (Damont et al., 2015).

Antimicrobial and Antitumor Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. These studies involve the development of novel heterocyclic compounds that show promising activity against various bacterial and fungal strains, as well as cancer cell lines. The exploration of these compounds contributes to the discovery of potential new therapeutic agents with antimicrobial and anticancer properties (Bondock et al., 2008).

Mechanism of Action

The compound is designed to inhibit CDK2, a target for cancer treatment . It has shown potent dual activity against the examined cell lines and CDK2 . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-13-3-8-18(14(2)9-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOYISUNJOWOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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